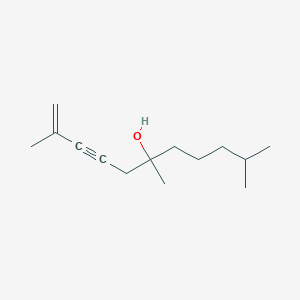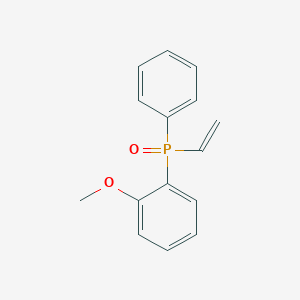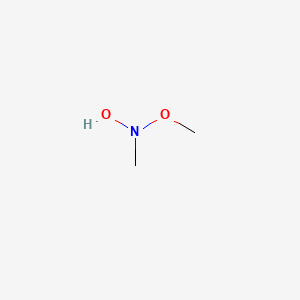
Diethyl(dimethyl)phosphanium perchlorate
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
Diethyl(dimethyl)phosphanium perchlorate is an organophosphorus compound with the molecular formula C6H16ClO4P It is a quaternary phosphonium salt, which means it contains a positively charged phosphorus atom bonded to four organic groups
準備方法
Synthetic Routes and Reaction Conditions
Diethyl(dimethyl)phosphanium perchlorate can be synthesized through the reaction of diethyl(dimethyl)phosphine with perchloric acid. The reaction typically occurs under controlled conditions to ensure safety and yield. The general reaction is as follows:
(C2H5)2(CH3)2P+HClO4→(C2H5)2(CH3)2P+ClO4−
Industrial Production Methods
Industrial production of this compound involves similar synthetic routes but on a larger scale. The process requires careful handling of perchloric acid due to its highly reactive and potentially explosive nature. The reaction is typically carried out in specialized reactors designed to handle such hazardous materials.
化学反応の分析
Types of Reactions
Diethyl(dimethyl)phosphanium perchlorate undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form phosphine oxides.
Reduction: It can be reduced to form phosphines.
Substitution: The compound can participate in nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and oxygen.
Reduction: Reducing agents such as lithium aluminum hydride can be used.
Substitution: Nucleophiles such as halides and alkoxides are commonly used.
Major Products Formed
Oxidation: Phosphine oxides.
Reduction: Phosphines.
Substitution: Various substituted phosphonium salts.
科学的研究の応用
Diethyl(dimethyl)phosphanium perchlorate has several applications in scientific research:
Chemistry: It is used as a reagent in organic synthesis, particularly in the formation of carbon-phosphorus bonds.
Biology: The compound is studied for its potential biological activity and interactions with biomolecules.
Medicine: Research is ongoing to explore its potential use in drug development and as a therapeutic agent.
Industry: It is used in the production of specialty chemicals and materials.
作用機序
The mechanism of action of diethyl(dimethyl)phosphanium perchlorate involves its interaction with various molecular targets. The positively charged phosphorus atom can interact with nucleophiles, leading to the formation of new chemical bonds. The compound can also participate in redox reactions, influencing the oxidation state of other molecules.
類似化合物との比較
Similar Compounds
Triethylphosphine: Another quaternary phosphonium salt with similar reactivity.
Tetramethylphosphonium chloride: A related compound with different alkyl groups attached to the phosphorus atom.
Uniqueness
Diethyl(dimethyl)phosphanium perchlorate is unique due to its specific combination of ethyl and methyl groups attached to the phosphorus atom. This unique structure imparts distinct chemical properties and reactivity compared to other phosphonium salts.
特性
CAS番号 |
111928-14-4 |
|---|---|
分子式 |
C6H16ClO4P |
分子量 |
218.61 g/mol |
IUPAC名 |
diethyl(dimethyl)phosphanium;perchlorate |
InChI |
InChI=1S/C6H16P.ClHO4/c1-5-7(3,4)6-2;2-1(3,4)5/h5-6H2,1-4H3;(H,2,3,4,5)/q+1;/p-1 |
InChIキー |
NJZIHFFGEVVWJN-UHFFFAOYSA-M |
正規SMILES |
CC[P+](C)(C)CC.[O-]Cl(=O)(=O)=O |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。







![Furan, 2-[[(2-methyl-2-propenyl)oxy]methyl]-](/img/structure/B14301339.png)
![1,3-Dichloro-5-[(3,4-dichlorophenyl)methyl]-2-methylbenzene](/img/structure/B14301343.png)
![[5-(Prop-2-en-1-yl)cyclopent-1-en-1-yl]acetic acid](/img/structure/B14301347.png)
![1-[(Triphenyl-lambda~5~-phosphanylidene)amino]propan-2-one](/img/structure/B14301361.png)
![10-Hydroxy-3-phenyl-8-sulfobenzo[F]quinoline-1-carboxylic acid](/img/structure/B14301371.png)
![3,3'-Sulfonylbis[7-(diethylamino)-2H-1-benzopyran-2-one]](/img/structure/B14301380.png)
![1-{[(Hex-5-yn-1-yl)oxy]methyl}-4-methoxybenzene](/img/structure/B14301381.png)
![Ethanethiol, 2-[(triethylsilyl)oxy]-](/img/structure/B14301382.png)
![Bis[(naphthalen-2-yl)oxy]boranyl](/img/structure/B14301391.png)
